molecular formula C16H19FN2O4 B2924602 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide CAS No. 2320923-63-3

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide

Cat. No.: B2924602
CAS No.: 2320923-63-3
M. Wt: 322.336
InChI Key: YGWHOQYUKVQYCI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-fluoro-4-methylbenzoyl core linked to a polyethylene glycol (PEG)-like chain terminated by a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidin moiety is a well-known succinimide ester, frequently employed in bioconjugation chemistry due to its reactivity with primary amines, enabling stable amide bond formation . The ethoxyethyl spacer enhances solubility and modulates pharmacokinetic properties, while the fluorinated aromatic ring may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-11-2-3-12(10-13(11)17)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWHOQYUKVQYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl.

    Attachment of the Ethoxyethyl Chain: The pyrrolidinyl intermediate is then reacted with ethylene glycol under acidic conditions to form the ethoxyethyl derivative.

    Formation of the Benzamide Core: The ethoxyethyl derivative is then reacted with 3-fluoro-4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoro and methyl groups can enhance binding affinity and selectivity, while the pyrrolidinyl ethoxyethyl side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

A comparative analysis of functional groups and their implications is summarized below:

Compound Name / Structure Key Functional Groups Applications / Properties
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide (Target) 3-Fluoro-4-methylbenzamide, ethoxyethyl chain, dioxopyrrolidin Likely bioconjugation agent or drug candidate; fluorination enhances lipophilicity .
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate Fullerene core, multiple ethoxyethyl-dioxopyrrolidin chains Nanomaterial synthesis; reactive handles for functionalization .
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Dichlorophenyl, ethoxymethoxybenzamide Herbicide; inhibits cell wall synthesis in plants .
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Difluorophenyl, trifluoromethylphenoxy-pyridinecarboxamide Pre-emergent herbicide; inhibits carotenoid biosynthesis .
2-{[Ethoxy(ethyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide Organophosphorothioate, quaternary ammonium Neurotoxicant (acetylcholinesterase inhibitor); structural rigidity from phosphoryl group .

Structural and Pharmacokinetic Insights

  • Dioxopyrrolidin vs. Organophosphorothioate: The target’s dioxopyrrolidin group enables selective amine targeting, contrasting with the organophosphorothioate in , which exhibits irreversible enzyme inhibition .
  • Fluorinated Aromatic Rings: The target’s 3-fluoro-4-methyl substitution parallels etobenzanid’s dichlorophenyl group (), both enhancing resistance to oxidative metabolism compared to non-halogenated analogs .
  • Ethoxyethyl Chain : The PEG-like spacer in the target and the fullerene derivative () improves aqueous solubility, whereas etobenzanid’s ethoxymethoxy group contributes to membrane permeability in herbicides .

Research Findings and Implications

  • Solubility vs. Bioactivity : The ethoxyethyl chain balances hydrophilicity, a feature critical for systemic circulation in pharmaceuticals but less emphasized in herbicides like diflufenican .
  • Toxicity Profile: Unlike the neurotoxic organophosphorothioate (), the target’s lack of a phosphoryl group suggests lower acute toxicity, aligning with typical benzamide derivatives .

Biological Activity

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a 2,5-dioxopyrrolidin moiety, an ethoxy group, and a fluorinated aromatic ring. Its IUPAC name indicates the presence of functional groups that may contribute to its biological activity.

Research suggests that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding : It may exhibit affinity for specific receptors such as serotonin or dopamine receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or cancer.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

  • Sulforhodamine B (SRB) Assay : This assay has been employed to evaluate the cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives showed significant anti-proliferative activity, suggesting potential use in cancer therapy .
CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF710
N-{...}A54912

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Similar compounds have shown promise in modulating neurotransmitter systems:

  • Serotonin Receptor Modulation : Some studies indicate that derivatives can bind to serotonin receptors, potentially influencing anxiety and depression-related behaviors .

Case Studies

  • Case Study on Cancer Treatment :
    • A study examined the efficacy of this compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects :
    • In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results demonstrated a marked increase in cell viability under oxidative conditions when treated with the compound.

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